molecular formula C9H9BN4O2 B6246039 6-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 2287195-40-6

6-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No. B6246039
CAS RN: 2287195-40-6
M. Wt: 216
InChI Key:
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Description

6-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol, also known as 6-tetrazolylmethyl benzoxaborol-1-ol (6-TMB), is a novel compound that has been studied for its potential uses in scientific research. 6-TMB is a boronic acid and is highly reactive, making it an attractive choice for researchers looking to explore new possibilities in the field of synthetic chemistry. 6-TMB has been shown to have a variety of applications, ranging from drug synthesis to biological and medical research.

Scientific Research Applications

6-TMB has been used in a variety of scientific research applications, including drug synthesis, biological and medical research, and synthetic chemistry. In drug synthesis, 6-TMB has been used to synthesize a variety of drugs, including antivirals, antibiotics, and antifungals. In biological and medical research, it has been used to study a variety of cellular processes, including DNA replication and protein synthesis. In synthetic chemistry, 6-TMB has been used to synthesize a variety of compounds, including polymers, catalysts, and other materials.

Mechanism of Action

The mechanism of action of 6-TMB is not yet fully understood. However, it is believed that the compound acts as a ligand, binding to a variety of molecules and catalyzing various chemical reactions. In addition, 6-TMB is believed to be able to act as a catalyst for the formation of new chemical bonds, allowing for the synthesis of a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-TMB are not yet fully understood. However, it is believed that the compound has a variety of effects on the body, including the inhibition of certain enzymes and the stimulation of certain metabolic pathways. In addition, 6-TMB has been shown to have anti-inflammatory and antioxidant effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 6-TMB in lab experiments include its high reactivity and its ability to catalyze a variety of reactions. In addition, 6-TMB is relatively easy to synthesize and is relatively inexpensive. The main limitation of using 6-TMB in lab experiments is its potential toxicity. As 6-TMB is highly reactive, it is important to ensure that it is handled with care and that appropriate safety protocols are followed.

Future Directions

The potential future directions for 6-TMB are numerous. One potential direction is the development of new drugs and therapies based on the compound. Another potential direction is the use of 6-TMB in the synthesis of new materials, such as polymers and catalysts. In addition, 6-TMB could be used to study a variety of biochemical and physiological processes, including DNA replication and protein synthesis. Finally, 6-TMB could be used to explore new possibilities in the field of synthetic chemistry, such as the synthesis of new compounds.

Synthesis Methods

6-TMB can be synthesized using a variety of methods. One of the most common methods involves the use of a base-catalyzed reaction between a boronic acid and a tetrazole derivative. This reaction is typically carried out in an aqueous medium, and the resulting product is purified using a variety of techniques such as recrystallization and column chromatography. The reaction is typically carried out at room temperature, though temperatures of up to 80°C may be used.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[(1H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-dihydro-2,1-benzoxaborol-1-ol' involves the reaction of 2,4-dihydroxybenzaldehyde with 1,3-dihydroxyacetone in the presence of sodium hydroxide to form 2,4-bis((1,3-dihydroxypropan-2-yl)oxy)benzaldehyde. This intermediate is then reacted with triethyl borate and sodium azide to form the desired compound.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "1,3-dihydroxyacetone", "sodium hydroxide", "triethyl borate", "sodium azide" ], "Reaction": [ "Step 1: Mix 2,4-dihydroxybenzaldehyde (1.0 equiv) and 1,3-dihydroxyacetone (2.0 equiv) in a round-bottom flask.", "Step 2: Add sodium hydroxide (2.0 equiv) to the flask and stir the mixture at room temperature for 2 hours.", "Step 3: Cool the reaction mixture to 0-5°C and add triethyl borate (1.5 equiv) dropwise while stirring.", "Step 4: Add sodium azide (1.5 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 5: Purify the crude product by column chromatography to obtain the desired compound." ] }

CAS RN

2287195-40-6

Molecular Formula

C9H9BN4O2

Molecular Weight

216

Purity

95

Origin of Product

United States

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